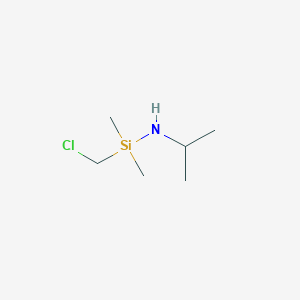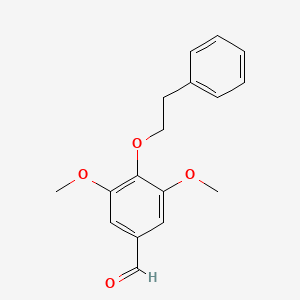
3,5-Dimethoxy-4-phenethoxybenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Dimethoxy-4-phenethoxybenzaldehyde: is an organic compound with the molecular formula C16H18O4 It is a derivative of benzaldehyde, characterized by the presence of methoxy and phenethoxy groups attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dimethoxy-4-phenethoxybenzaldehyde typically involves the reaction of 3,5-dimethoxybenzaldehyde with phenethyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, with considerations for cost-effectiveness and environmental impact.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3,5-Dimethoxy-4-phenethoxybenzaldehyde can undergo oxidation reactions to form corresponding carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced to its corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic aromatic substitution reactions can occur, where the methoxy and phenethoxy groups can be replaced by other substituents. Common reagents include halogens (e.g., bromine) and nitrating agents (e.g., nitric acid).
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution, reflux conditions.
Reduction: Sodium borohydride in methanol, room temperature.
Substitution: Bromine in acetic acid, room temperature.
Major Products:
Oxidation: 3,5-Dimethoxy-4-phenethoxybenzoic acid.
Reduction: 3,5-Dimethoxy-4-phenethoxybenzyl alcohol.
Substitution: 3,5-Dimethoxy-4-bromobenzaldehyde (when brominated).
Scientific Research Applications
Chemistry: 3,5-Dimethoxy-4-phenethoxybenzaldehyde is used as a building block in organic synthesis. It serves as an intermediate in the preparation of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is studied for its potential bioactive properties. It may be used in the development of new drugs or as a probe to study biochemical pathways.
Medicine: The compound’s derivatives are explored for their therapeutic potential. Research may focus on their anti-inflammatory, antimicrobial, or anticancer activities.
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals, dyes, and fragrances. Its unique structure makes it valuable for creating novel materials with specific properties.
Mechanism of Action
The mechanism of action of 3,5-Dimethoxy-4-phenethoxybenzaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. For example, it could inhibit bacterial growth by interfering with cell wall synthesis or disrupt signaling pathways in cancer cells, leading to apoptosis.
Comparison with Similar Compounds
3,5-Dimethoxybenzaldehyde: Lacks the phenethoxy group, making it less complex and potentially less bioactive.
4-Hydroxy-3,5-dimethoxybenzaldehyde: Contains a hydroxyl group instead of a phenethoxy group, which may alter its reactivity and biological activity.
3,5-Dimethoxy-4-hydroxyacetophenone: Similar structure but with an acetophenone group, used in different applications.
Uniqueness: 3,5-Dimethoxy-4-phenethoxybenzaldehyde stands out due to the presence of both methoxy and phenethoxy groups, which confer unique chemical and biological properties. These functional groups enhance its reactivity and potential for diverse applications in research and industry.
Properties
CAS No. |
143363-46-6 |
|---|---|
Molecular Formula |
C17H18O4 |
Molecular Weight |
286.32 g/mol |
IUPAC Name |
3,5-dimethoxy-4-(2-phenylethoxy)benzaldehyde |
InChI |
InChI=1S/C17H18O4/c1-19-15-10-14(12-18)11-16(20-2)17(15)21-9-8-13-6-4-3-5-7-13/h3-7,10-12H,8-9H2,1-2H3 |
InChI Key |
KARQGIKOUKDBGC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OCCC2=CC=CC=C2)OC)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


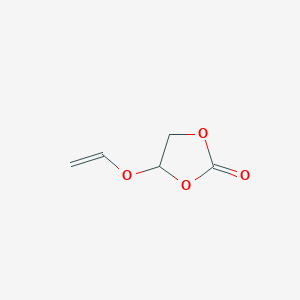
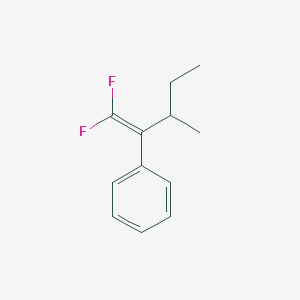
![1-Chloro-4-[2-(2-phenylethenesulfonyl)ethenyl]benzene](/img/structure/B12559232.png)
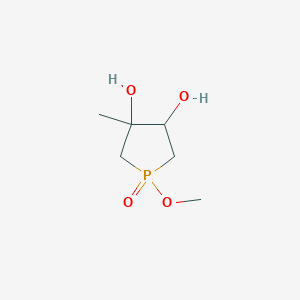
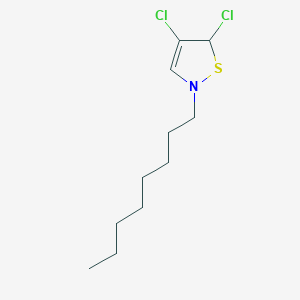
![1-(Dodecyloxy)-4-[2-(4-nitrophenyl)ethenyl]benzene](/img/structure/B12559242.png)
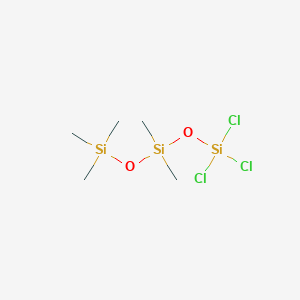
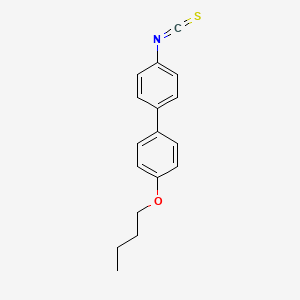
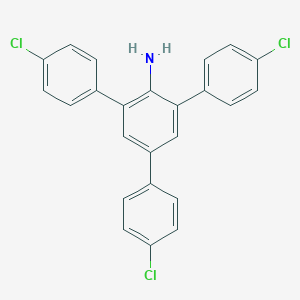
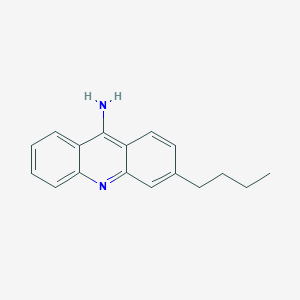

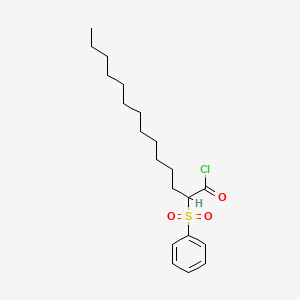
![N-{6-[(6-Chloro-9-methylacridin-2-yl)oxy]hexyl}hypofluorous amide](/img/structure/B12559298.png)
